AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling
AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF 555 azide (B81097), a bright and photostable orange-fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems. Its primary utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, enabling the specific attachment of the fluorescent AF 555 core to a wide range of molecular targets.
Core Properties and Characteristics
AF 555 azide is the azide-functionalized derivative of the Alexa Fluor 555 dye. This modification allows it to readily react with alkyne-containing molecules through either copper-catalyzed or strain-promoted copper-free click chemistry.[1][2] As a member of the Alexa Fluor family, it is recognized for its high fluorescence quantum yield, exceptional photostability, and good water solubility, making it a superior alternative to other fluorescent dyes such as TAMRA and Cy3.[2][3] The dye is optimally excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[4][5] Furthermore, its fluorescence is stable over a broad pH range of 4 to 10.[4][5]
Quantitative Data Summary
The key photophysical and chemical properties of AF 555 azide are summarized in the table below for easy reference and comparison.
| Property | Value |
| Excitation Maximum (λex) | 555 nm |
| Emission Maximum (λem) | 565 nm |
| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | 0.1 |
| Molecular Weight | 915.08 g/mol (protonated) |
| Solubility | Water, DMSO, DMF |
Bioorthogonal Labeling via Click Chemistry
AF 555 azide is a premier reagent for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. It can be utilized in two primary modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the presence of a copper(I) catalyst, AF 555 azide reacts with terminal alkynes to form a stable triazole linkage. This reaction is highly efficient and can be performed in aqueous buffers, making it suitable for labeling a wide array of biomolecules, including proteins and nucleic acids.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, AF 555 azide can be used in a copper-free click reaction. This approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of AF 555 azide without the need for a catalyst.[5] This reaction is also highly specific and proceeds rapidly at physiological temperatures.
Experimental Protocols
Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling
This protocol provides a general guideline for the copper-catalyzed labeling of an alkyne-modified protein with AF 555 azide.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS)
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AF 555 azide
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Copper(II) sulfate (B86663) (CuSO₄)
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Copper-chelating ligand (e.g., THPTA)
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Reducing agent (e.g., Sodium Ascorbate)
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DMSO or DMF for dissolving the dye
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Desalting column for purification
Procedure:
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Prepare Stock Solutions:
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Dissolve AF 555 azide in DMSO or DMF to a concentration of 10 mM.
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Prepare a 20 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of the copper ligand (THPTA) in water.
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Freshly prepare a 1 M stock solution of sodium ascorbate (B8700270) in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein with the AF 555 azide stock solution. The molar ratio of dye to protein should be optimized for your specific application, but a 5 to 10-fold molar excess of the dye is a good starting point.
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Add the copper ligand solution to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.
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Add the CuSO₄ solution. A final concentration of 1 mM copper is typically sufficient.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
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-
Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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-
Purification:
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Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
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Collect the fractions containing the labeled protein.
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Strain-Promoted Copper-Free Click Chemistry (SPAAC) Protocol for Live-Cell Imaging
This protocol outlines the labeling of a DBCO-modified biomolecule within living cells using AF 555 azide.
Materials:
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Cells expressing or containing a DBCO-modified biomolecule
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AF 555 azide
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Cell culture medium
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PBS (Phosphate-Buffered Saline)
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Fluorescence microscope
Procedure:
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Cell Preparation:
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Culture cells under conditions that promote the incorporation or localization of the DBCO-modified biomolecule of interest.
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Labeling:
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Prepare a stock solution of AF 555 azide in DMSO.
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Dilute the AF 555 azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
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Remove the existing medium from the cells and replace it with the labeling medium containing AF 555 azide.
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-
Incubation:
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Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
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Washing:
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Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted dye.
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-
Imaging:
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Add fresh cell culture medium or an appropriate imaging buffer to the cells.
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Visualize the fluorescently labeled cells using a fluorescence microscope equipped with a TRITC filter set.
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Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated.
Applications in Research and Development
The versatility of AF 555 azide makes it a powerful tool in various research and drug development applications, including:
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Fluorescence Microscopy: High-resolution imaging of labeled proteins, glycans, and other biomolecules to study their localization and dynamics within fixed and living cells.[3]
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Flow Cytometry: Quantification of labeled cell populations and intracellular targets.[3]
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ELISA and other Immunoassays: Development of sensitive detection methods.[3]
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Proteomics: Identification and characterization of newly synthesized proteins or post-translationally modified proteins.
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Drug Discovery: Tracking the distribution and target engagement of alkyne-modified drug candidates.
